1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C23H27N3O3. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through a series of substitution reactions. For example, nitration followed by reduction can introduce the amino group, while acylation can introduce the carboxamide group.
Butylation: The butyl groups are introduced through alkylation reactions, typically using butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-N-butyl-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-amino-N-methyl-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-amino-N-ethyl-4-(ethylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its anthracene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-amino-N-butyl-4-(butylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-3-5-11-25-17-13-16(23(29)26-12-6-4-2)20(24)19-18(17)21(27)14-9-7-8-10-15(14)22(19)28/h7-10,13,25H,3-6,11-12,24H2,1-2H3,(H,26,29) |
InChI Key |
MMXBBSSSGMVROC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(C(=C1)C(=O)NCCCC)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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